Magnesium;prop-2-enoxybenzene;bromide
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Overview
Description
Magnesium;prop-2-enoxybenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is composed of a magnesium atom bonded to a prop-2-enoxybenzene group and a bromide ion. Grignard reagents are named after Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his work on these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;prop-2-enoxybenzene;bromide is typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:
RX+Mg→RMgX
where RX is the alkyl or aryl halide, and RMgX is the Grignard reagent . The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. Common solvents used include diethyl ether and tetrahydrofuran (THF) .
Industrial Production Methods
In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process often includes the use of iodine or 1,2-dibromoethane to activate the magnesium metal and initiate the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-2-enoxybenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form alcohols.
Proton Donors: Reacts with water or alcohols to form hydrocarbons and magnesium hydroxide or alkoxide.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From reactions with proton donors.
Scientific Research Applications
Magnesium;prop-2-enoxybenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in the polymerization of vinyl monomers.
Material Science: Used in the development of new materials, including magnesium-based batteries.
Biomedical Research: Investigated for its potential use in drug synthesis and other medical applications.
Mechanism of Action
The mechanism of action of magnesium;prop-2-enoxybenzene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers, such as carbonyl groups. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Bromide: A simpler Grignard reagent used in similar types of reactions.
Uniqueness
Magnesium;prop-2-enoxybenzene;bromide is unique due to its specific substituents, which can impart different reactivity and selectivity in organic synthesis compared to other Grignard reagents .
Properties
Molecular Formula |
C9H9BrMgO |
---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
magnesium;prop-2-enoxybenzene;bromide |
InChI |
InChI=1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2,4-7H,1,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
PWDFDVPUDMJEOP-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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